- Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates, ACS Sustainable Chemistry & Engineering, 2018, 6(7), 9218-9228

Cas no 533-88-0 (2-Amino-5-hydroxypentanoic acid)

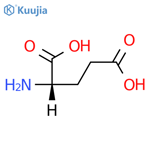

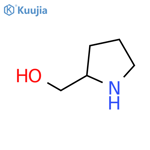

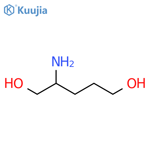

533-88-0 structure

商品名:2-Amino-5-hydroxypentanoic acid

2-Amino-5-hydroxypentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-hydroxypentanoic acid

- 5-Hydroxy-DL-norvaline

- Norvaline, 5-hydroxy-

- NSC 20896

- Pentahomoserine

- alpha-Amino-delta-hydroxy-n-valeric acid

- alpha-Amino-delta-hydroxyvaleric acid

- NSC206265

- 2-Amino-5-hydroxyvaleric acid

- .alpha.-Amino-.delta.-hydroxyvalerate

- NSC-20896

- L-.alpha.-Amino-.delta.-hydroxyvaleric acid

- PENTAHOMOSERINE DL-FORM [MI]

- NSC20896

- EN300-84934

- PENTAHOMOSERINE [MI]

- 533-88-0

- .ALPHA.-AMINO-.DELTA.-HYDROXYVALERIC ACID

- NSC-206265

- CHEBI:165867

- 5-OH-2-NH2-Valerate

- Hava-5 cpd

- 5-Hydroxy-2-aminovalerate

- 5-Hydroxynorvaline

- CZWARROQQFCFJB-UHFFFAOYSA-N

- FT-0689993

- AKOS015892690

- DTXSID901315938

- .alpha.-Amino-.delta.-hydroxyvaleric cid

- HYDROXYVALINE

- SY269711

- PENTAHOMOSERINE, (+/-)-

- PKG8I0M67E

- L-2-Amino-5-hydroxypentanoic acid

- 2-Amino-5-hydroxypentanoicacid

- .delta.-Hydroxynorvaline

- SCHEMBL59755

- Q27286597

- MFCD00078391

- delta-Hydroxynorvaline

- Norvaline, 5-hydroxy-, L-

- DL-.DELTA.-HYDROXY-.ALPHA.-AMINOVALERIC ACID

- UNII-PKG8I0M67E

-

- MDL: MFCD12911768

- インチ: InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)

- InChIKey: CZWARROQQFCFJB-UHFFFAOYSA-N

- ほほえんだ: C(CC(C(=O)O)N)CO

計算された属性

- せいみつぶんしりょう: 133.074

- どういたいしつりょう: 133.074

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 94.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6A^2

- 疎水性パラメータ計算基準値(XlogP): _4.2

じっけんとくせい

- 密度みつど: 1.241±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 218-220 ºC

- ふってん: 306.1°Cat760mmHg

- フラッシュポイント: 138.9°C

- 屈折率: 1.504

- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、

- PSA: 83.55000

- LogP: -0.12890

2-Amino-5-hydroxypentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84934-0.25g |

2-amino-5-hydroxypentanoic acid |

533-88-0 | 95% | 0.25g |

$513.0 | 2024-05-21 | |

| Enamine | EN300-84934-0.5g |

2-amino-5-hydroxypentanoic acid |

533-88-0 | 95% | 0.5g |

$535.0 | 2024-05-21 | |

| Enamine | EN300-84934-0.1g |

2-amino-5-hydroxypentanoic acid |

533-88-0 | 95% | 0.1g |

$490.0 | 2024-05-21 | |

| Enamine | EN300-84934-1g |

2-amino-5-hydroxypentanoic acid |

533-88-0 | 1g |

$557.0 | 2023-09-02 | ||

| Enamine | EN300-84934-5g |

2-amino-5-hydroxypentanoic acid |

533-88-0 | 5g |

$1614.0 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835263-100mg |

2-Amino-5-Hydroxypentanoic acid |

533-88-0 | 98% | 100mg |

¥10983.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835263-10g |

2-Amino-5-Hydroxypentanoic acid |

533-88-0 | 98% | 10g |

¥53662.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835263-5g |

2-Amino-5-Hydroxypentanoic acid |

533-88-0 | 98% | 5g |

¥36190.00 | 2024-05-10 | |

| Enamine | EN300-84934-0.05g |

2-amino-5-hydroxypentanoic acid |

533-88-0 | 95% | 0.05g |

$468.0 | 2024-05-21 | |

| Enamine | EN300-84934-2.5g |

2-amino-5-hydroxypentanoic acid |

533-88-0 | 95% | 2.5g |

$1089.0 | 2024-05-21 |

2-Amino-5-hydroxypentanoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen , Phosphoric acid Catalysts: Rhodium , Molybdenum oxide Solvents: Water ; 6 h, pH 1.8, 70 bar, 100 °C

リファレンス

2-Amino-5-hydroxypentanoic acid Raw materials

2-Amino-5-hydroxypentanoic acid Preparation Products

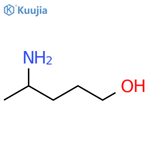

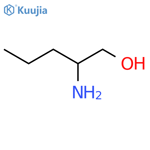

- 4-Amino-1-pentanol (927-55-9)

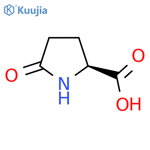

- L-Pyroglutamic acid (98-79-3)

- 4-amino-5-hydroxypentanoic acid (40217-11-6)

- (pyrrolidin-2-yl)methanol (498-63-5)

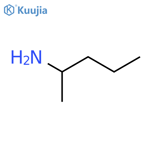

- pentan-2-amine (63493-28-7)

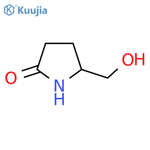

- 5-(Hydroxymethyl)pyrrolidin-2-one (62400-75-3)

- DL-2-Amino-1-pentanol (16369-14-5)

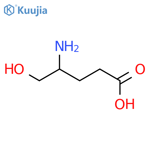

- 2-aminopentane-1,5-diol (21926-01-2)

- 2-Amino-5-hydroxypentanoic acid (533-88-0)

2-Amino-5-hydroxypentanoic acid 関連文献

-

Steffen K?cher,Sarah Resch,Till Kessenbrock,Lukas Schrapp,Michael Ehrmann,Markus Kaiser Nat. Prod. Rep. 2020 37 163

-

2. Chapter 7. Natural polymers – chemistryHarri L?nnberg Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1999 95 207

-

Jér?me Cluzeau,Shinya Oishi,Hiroaki Ohno,Zixuan Wang,Barry Evans,Stephen C. Peiper,Nobutaka Fujii Org. Biomol. Chem. 2007 5 1915

-

R. B. Herbert Nat. Prod. Rep. 1986 3 185

-

5. Simple syntheses of (S)-2- and 4-amino-5-hydroxypentanoic acidsKleomenis Barlos,Petros Mamos,Dionysios Papaioannou,Stella Patrianakou J. Chem. Soc. Chem. Commun. 1987 1583

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量